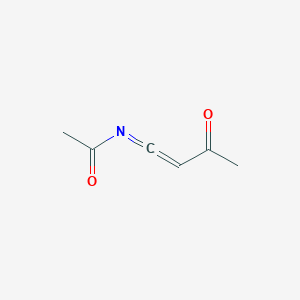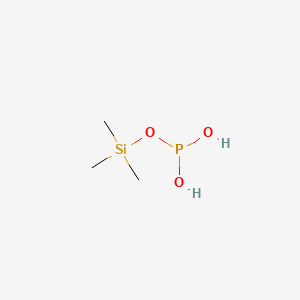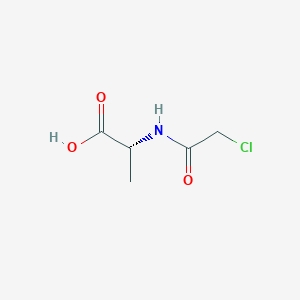
Chloroacetyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetyl-D-alanine is a derivative of the amino acid alanine, where a chloroacetyl group is attached to the nitrogen atom of the alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloroacetyl-D-alanine can be synthesized through the reaction of D-alanine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroacetyl-D-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-alanine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: D-alanine and chloroacetic acid.
Applications De Recherche Scientifique
Chloroacetyl-D-alanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of chloroacetyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Chloroacetyl-L-alanine
- Chloroacetyl-D,L-leucine
- Chloroacetyl-L-leucine
- Chloroacetyl-D,L-leucylglycine
Uniqueness
Chloroacetyl-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of the chloroacetyl group. This combination allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development .
Propriétés
Formule moléculaire |
C5H8ClNO3 |
|---|---|
Poids moléculaire |
165.57 g/mol |
Nom IUPAC |
(2R)-2-[(2-chloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |
Clé InChI |
HTAQFYLADZNZHZ-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
CC(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


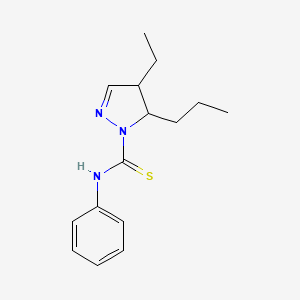

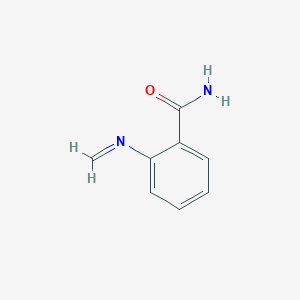

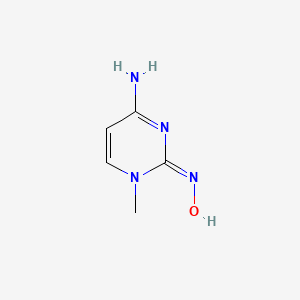
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)

![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
